Trimetrexate monoacetate monohydrate

Description

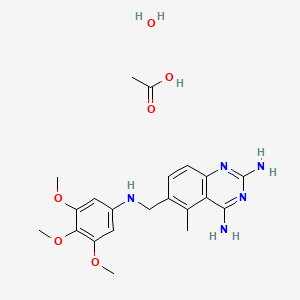

Trimetrexate monoacetate monohydrate (TMQ acetate monohydrate) is a non-classical quinazoline antifolate drug used primarily in cancer therapy and antiparasitic treatments. Its molecular structure features an extended conformation with perpendicular quinazoline and phenyl rings. Protonation occurs at the N1 position in the acetate salt form, enhancing its interaction with dihydrofolate reductase (DHFR), a key enzyme in folate metabolism . TMQ inhibits DHFR, disrupting nucleotide synthesis and leading to cytotoxic effects in rapidly dividing cells.

Crystal structure studies reveal similarities between TMQ and other antifolates like quinespar and methotrexate (MTX), particularly in their extended conformations and binding motifs .

Properties

CAS No. |

117381-09-6 |

|---|---|

Molecular Formula |

C21H29N5O6 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

acetic acid;5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;hydrate |

InChI |

InChI=1S/C19H23N5O3.C2H4O2.H2O/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;1-2(3)4;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1H3,(H,3,4);1H2 |

InChI Key |

NVDQULLLJIPDRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.CC(=O)O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimetrexate monoacetate monohydrate is synthesized through a series of chemical reactions involving the formation of a quinazoline ring system. The synthetic route typically involves the following steps:

Formation of the quinazoline core: This is achieved by reacting 3,4,5-trimethoxyaniline with appropriate reagents to form the quinazoline ring.

Introduction of the amino group: The quinazoline intermediate is then reacted with formaldehyde and formic acid to introduce the amino group at the 2-position.

Acetylation: The final step involves acetylation to form the monoacetate monohydrate derivative

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Trimetrexate monoacetate monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions

Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different biological activities .

Scientific Research Applications

Trimetrexate monoacetate monohydrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying folate antagonists and their interactions with DHFR.

Biology: The compound is used in research to understand the mechanisms of folate metabolism and its inhibition.

Medicine: this compound is investigated for its potential in treating various cancers, including colon cancer and non-small cell lung cancer. .

Industry: The compound is used in the development of new antifolate drugs and as a reference standard in pharmaceutical research

Mechanism of Action

Trimetrexate monoacetate monohydrate exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for the synthesis of thymidylate, purines, and certain amino acids. As a result, DNA, RNA, and protein synthesis are disrupted, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, making it useful in cancer treatment .

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Trimetrexate vs. Methotrexate (MTX)

- Structural Features: TMQ: Quinazoline core with a trimethoxy substitution; acetate monohydrate salt enhances solubility. MTX: Pteridine core with glutamate tail; requires RFC for cellular uptake.

- Mechanism : Both inhibit DHFR, but TMQ bypasses RFC-dependent transport, making it effective in MTX-resistant cells with impaired RFC activity .

- Resistance Profiles :

Trimetrexate vs. Quinespar

- Structural Similarities : Both share quinazoline scaffolds and extended conformations.

- Functional Differences : Quinespar’s binding dynamics to DHFR are less characterized, but its structural alignment with TMQ suggests overlapping target engagement .

Trimetrexate vs. Dictyol F Monoacetate

- Class Differences: Dictyol F monoacetate is a diterpene derivative from marine algae, exhibiting antitumor activity via non-DHFR pathways (e.g., apoptosis induction). Unlike TMQ, it is a natural product with distinct pharmacokinetics .

Pharmacological and Resistance Profiles

Key Data Table :

| Compound | Target Enzyme | Transport Mechanism | Resistance Mechanisms | Cross-Resistance to TMQ |

|---|---|---|---|---|

| Trimetrexate | DHFR | Passive diffusion | DHFR overexpression | N/A |

| Methotrexate | DHFR | RFC-dependent | RFC mutations, DHFR overexpression | Yes (DHFR-dependent) |

| Metoprine | DHFR | Passive diffusion | DHFR overexpression | Yes |

| Dictyol F Monoacetate | Unknown | Unknown | Multidrug resistance pumps | No |

- Cross-Resistance Insights :

Clinical and Preclinical Findings

- TMQ in MTX-Resistant Cancers :

- Synergy with Other Antifolates: TMQ combined with pyrimidine analogs (e.g., 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) overcomes MTX resistance in T-cell leukemia models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.